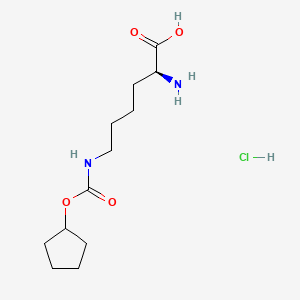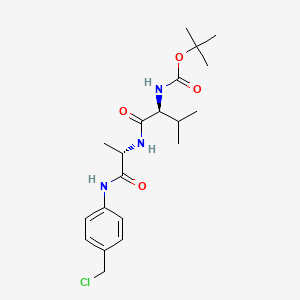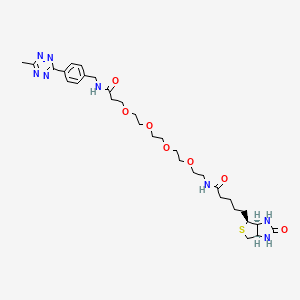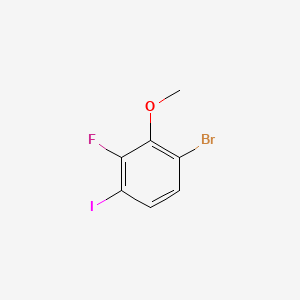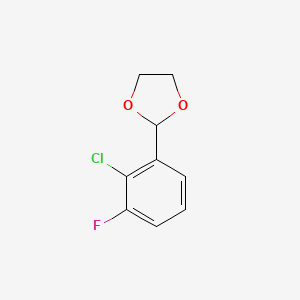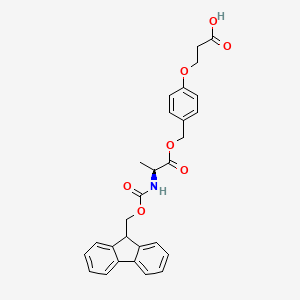
Fmoc-L-Ala-MPPA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Ala-MPPA is a compound that serves as a precursor for the linkage to aminomethyl supports by standard coupling procedures . This method guarantees a low (max 0.5%) and reproducible epimerization level of the C-terminal amino acid in your peptide .
Synthesis Analysis
The synthesis of this compound involves the use of Fmoc-amino acid-MPPA linker as a precursor for the linkage to aminomethyl supports by standard coupling procedures . This method ensures a low and reproducible epimerization level of the C-terminal amino acid in the peptide .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the Fmoc group, which is known for its inherent hydrophobicity and aromaticity . These properties promote the association of building blocks, making Fmoc-modified amino acids and short peptides excellent bio-organic scaffolds for diverse applications .Chemical Reactions Analysis
Fmoc-modified amino acids and short peptides have eminent self-assembly features due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . This can promote the association of building blocks, facilitating the formation of various structures with unique properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely influenced by the Fmoc group. The fluorenyl group is highly fluorescent, making Fmoc derivatives suitable for analysis by reversed phase HPLC . The Fmoc group is also rapidly removed by base .Wirkmechanismus
Target of Action
Fmoc-L-Ala-MPPA is a compound that primarily targets the process of peptide synthesis . The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a main amine protecting group in peptide synthesis . The role of the Fmoc group is to protect the amine group during the synthesis process, allowing for the formation of peptide bonds without interference from the amine group .
Mode of Action
The Fmoc group in this compound interacts with its targets through a mechanism of protection and deprotection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction protects the amine group during peptide synthesis . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound affects the biochemical pathway of peptide synthesis . The Fmoc group’s inherent hydrophobicity and aromaticity promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This interaction facilitates the self-assembly of Fmoc-modified amino acids and short peptides, leading to the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .
Pharmacokinetics
It is known that the fmoc group has a half-life of approximately 6 seconds in a solution of 20% piperidine in n,n-dimethylformamide (dmf) . This rapid deprotection allows for efficient peptide synthesis.
Result of Action
The result of this compound’s action is the successful synthesis of peptides with a low and reproducible epimerization level of the C-terminal amino acid . This outcome is crucial for the creation of peptides with precise structures, which is essential for their biological activity.
Action Environment
The self-assembly of this compound and its resulting structures can be influenced by environmental parameters . For instance, solvent variation can control the morphologies resulting from self-assembly . This ability to tune the self-assembly process through control of environmental parameters makes this compound a valuable tool in the design of distinct micro/nanostructures through a bottom-up approach .
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-L-Ala-MPPA has several advantages for laboratory experiments. It is relatively easy to synthesize, and it can be used to study the effects of amino acid substitutions on the structure and function of proteins. However, this compound can also have some limitations. For example, it can be difficult to control the amount of this compound that is incorporated into the peptide chain, and it can be difficult to control the amount of this compound that is present in the final product.
Zukünftige Richtungen
There are a number of potential future directions for the use of Fmoc-L-Ala-MPPA in laboratory experiments. These include the use of this compound to study the effects of amino acid substitutions on the folding, stability, and activity of proteins; the use of this compound to study the interactions between proteins and other molecules; the use of this compound to study the expression of proteins and other genes; and the use of this compound to study the effects of amino acid substitutions on the structure and function of enzymes. Additionally, this compound could be used to study the effects of amino acid substitutions on the structure and function of RNA and DNA molecules, as well as the effects of amino acid substitutions on the structure and function of other macromolecules.
Synthesemethoden
Fmoc-L-Ala-MPPA can be synthesized through the Fmoc-based solid-phase peptide synthesis technique. This method involves the stepwise addition of the desired amino acid to the peptide chain. The this compound is then deprotected with a base such as piperidine to remove the Fmoc protecting group. The deprotection step is followed by a coupling reaction with a suitable reagent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The coupling reaction is followed by a washing step to remove any excess reagent and then the peptide chain is cleaved from the resin.
Wissenschaftliche Forschungsanwendungen
Fmoc-L-Ala-MPPA is widely used in scientific research and laboratory experiments to study the effects of amino acid substitutions on the structure and function of proteins. This compound can be used to study the effects of amino acid substitutions on the folding, stability, and activity of proteins. It can also be used to study the effects of amino acid substitutions on the interactions between proteins and other molecules.
Safety and Hazards
The safety data sheet for Fmoc reagent indicates that it is considered hazardous by the OSHA Hazard Communication Standard . It is classified as highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It may also cause serious eye irritation and damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxymethyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-18(27(32)35-16-19-10-12-20(13-11-19)34-15-14-26(30)31)29-28(33)36-17-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,18,25H,14-17H2,1H3,(H,29,33)(H,30,31)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYABFPWXINFTE-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






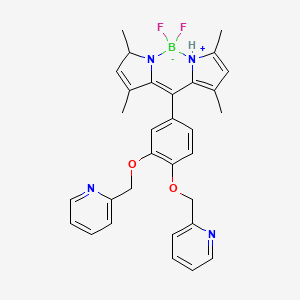


![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)
